molecular formula C21H27N7NaO17P3 B13809979 beta-Nicotinamide adenine dinucleotide 3'-phosphate reduced from sodium salt

beta-Nicotinamide adenine dinucleotide 3'-phosphate reduced from sodium salt

Cat. No.: B13809979
M. Wt: 765.4 g/mol
InChI Key: XSAHRVGPYKNWEA-QYZPTAICSA-M
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Description

Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt: is a coenzyme found in all living cells. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. This compound is involved in various metabolic pathways, including lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt typically involves the reduction of its oxidized form using specific reducing agents. The reaction conditions often include maintaining a controlled pH and temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt primarily undergoes redox reactions. It acts as an electron donor in these reactions, facilitating the transfer of electrons to various substrates .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to maintain the stability of the compound .

Major Products: The major products formed from these reactions depend on the specific substrates involved. For example, in lipid biosynthesis, the compound helps in the formation of long-chain fatty acids .

Scientific Research Applications

Chemistry: In chemistry, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used as a reducing agent in various synthetic reactions. It is also employed in enzyme assays to study redox reactions .

Biology: In biological research, this compound is crucial for studying metabolic pathways and cellular respiration. It is used in assays to measure the activity of various enzymes involved in redox reactions .

Medicine: In medicine, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used in diagnostic assays to detect enzyme deficiencies and metabolic disorders. It is also being explored for its potential therapeutic applications in treating oxidative stress-related diseases .

Industry: In the industrial sector, this compound is used in the production of biofuels and bioplastics. It is also employed in the food industry as an antioxidant to preserve the quality of food products .

Mechanism of Action

Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt exerts its effects by acting as an electron donor in redox reactions. It facilitates the transfer of electrons to various substrates, thereby playing a crucial role in metabolic pathways. The molecular targets of this compound include enzymes involved in lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .

Comparison with Similar Compounds

Uniqueness: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is unique due to its specific role in redox reactions and its involvement in various metabolic pathways. Unlike its oxidized form, this compound acts as an electron donor, making it essential for maintaining cellular redox balance .

Properties

Molecular Formula

C21H27N7NaO17P3

Molecular Weight

765.4 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

XSAHRVGPYKNWEA-QYZPTAICSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+]

Origin of Product

United States

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